3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348) is a synthetic compound widely employed in scientific research, particularly in the fields of pharmacology and neuroscience. It is classified as a selective antagonist of γ-aminobutyric acid B (GABAB) receptors. [, , , , , , , , , , , , , , , , , , , ] This compound plays a crucial role in investigating the physiological and pharmacological roles of GABAB receptors in various biological processes.
Related Compounds
γ-Hydroxybutyrate (GHB)
Compound Description: γ-Hydroxybutyrate (GHB) is a naturally occurring neurotransmitter and a drug with therapeutic and recreational uses. It acts primarily as a GABAB receptor agonist, but also has actions at GHB receptors and can be metabolized to GABA [, , , , , , , ]. GHB is known for inducing various behavioral effects, including sedation, euphoria, and respiratory depression.
γ-Butyrolactone (GBL)
Compound Description: γ-Butyrolactone (GBL) is a prodrug of GHB, rapidly converting to GHB in the body. Like GHB, it primarily acts as a GABAB receptor agonist, leading to similar behavioral effects [, ].
Relevance: GBL's close relationship to GHB makes it relevant in understanding the actions of 3-Aminopropyl(diethoxymethyl)phosphinic acid. The antagonist has been shown to effectively block several GBL-induced effects, confirming the involvement of GABAB receptors in its actions []. This reinforces the importance of 3-Aminopropyl(diethoxymethyl)phosphinic acid as a tool for studying GABAB receptor-mediated effects of GHB and related compounds.
Baclofen
Compound Description: Baclofen is a selective GABAB receptor agonist, widely used clinically as a muscle relaxant and anti-spastic agent [, , , , , , , , , , , , , , , , , ]. It binds to GABAB receptors and mimics the inhibitory effects of GABA.
Relevance: Baclofen serves as a prototypical GABAB receptor agonist, providing a direct comparison point for the actions of 3-Aminopropyl(diethoxymethyl)phosphinic acid. Studies often utilize baclofen alongside 3-Aminopropyl(diethoxymethyl)phosphinic acid to characterize and differentiate GABAB receptor subtypes [, , , , , , , , , , , , , , , , , ]. By observing the antagonist's efficacy in blocking the effects of baclofen, researchers can better understand the specific GABAB receptor subtypes involved in various physiological processes.
Phaclofen
Compound Description: Phaclofen is another GABAB receptor antagonist, often used in research to investigate the role of GABAB receptors in various physiological processes [, , , , , , ].
Relevance: Phaclofen serves as an important comparison point for the antagonist activity of 3-Aminopropyl(diethoxymethyl)phosphinic acid. Research shows that these two antagonists, while both targeting GABAB receptors, exhibit different potencies and selectivities for specific GABAB receptor subtypes [, , , , , , ]. These differences highlight the potential for developing more targeted GABAB receptor drugs with potentially fewer side effects.
Compound Description: SKF97541 is a selective GABAB receptor agonist, known for its high potency [, , , , ].
Relevance: Similar to baclofen, SKF97541 provides another tool for studying GABAB receptor-mediated effects and the antagonist activity of 3-Aminopropyl(diethoxymethyl)phosphinic acid [, , , , ]. Comparing the effectiveness of 3-Aminopropyl(diethoxymethyl)phosphinic acid in blocking the actions of both SKF97541 and baclofen allows researchers to further differentiate GABAB receptor subtype involvement in specific physiological responses.
2-Hydroxysaclofen
Compound Description: 2-Hydroxysaclofen is a GABAB receptor antagonist, often used in research to study the physiological roles of GABAB receptors [, , , , , ].
Relevance: 2-Hydroxysaclofen, like phaclofen, provides another comparison point for the GABAB receptor antagonist activity of 3-Aminopropyl(diethoxymethyl)phosphinic acid [, , , , , ]. These compounds exhibit different potencies and selectivities at various GABAB receptor subtypes, further emphasizing the complexity and heterogeneity of the GABAB receptor system.
CGP 52432 (phosphinic acid)
Compound Description: CGP 52432 is a potent and selective GABAB receptor antagonist, often employed in research to investigate the role of GABAB receptors [, ].
Relevance: CGP 52432 is structurally similar to 3-Aminopropyl(diethoxymethyl)phosphinic acid and shares its high affinity for GABAB receptors [, ]. The presence of the dichlorophenylmethyl group in CGP 52432 often results in increased potency compared to 3-Aminopropyl(diethoxymethyl)phosphinic acid.
Compound Description: CGP 47656 is a GABAB receptor ligand that exhibits partial agonist properties at certain GABAB receptor subtypes [].
Relevance: CGP 47656 highlights the complexity of GABAB receptor pharmacology and its interaction with 3-Aminopropyl(diethoxymethyl)phosphinic acid. While 3-Aminopropyl(diethoxymethyl)phosphinic acid acts as an antagonist, CGP 47656 can act as both an agonist and antagonist, depending on the GABAB receptor subtype and the presence of other ligands [].
Relevance: NCS-382's dual activity at GHB and GABAB receptors makes it relevant to the study of 3-Aminopropyl(diethoxymethyl)phosphinic acid, particularly in dissecting the specific contributions of each receptor subtype to GHB's effects [, , , , ].
Compound Description: UMB86 is a GHB analog that exhibits selective binding to GHB receptors with minimal affinity for GABAB receptors [].
Relevance: UMB86's selectivity for GHB receptors makes it a valuable tool for differentiating GHB receptor-mediated effects from those of GABAB receptors, which are the primary target of 3-Aminopropyl(diethoxymethyl)phosphinic acid [].
3-Aminopropylphosphonic acid (3-APPA)
Compound Description: 3-APPA is a GABAB receptor agonist, often used in research to study the physiological effects mediated by GABAB receptor activation [, , , ].
Relevance: Similar to baclofen and SKF97541, 3-APPA serves as another tool to investigate GABAB receptor function and the antagonist properties of 3-Aminopropyl(diethoxymethyl)phosphinic acid [, , , ]. Comparing the effectiveness of 3-Aminopropyl(diethoxymethyl)phosphinic acid in blocking the actions of these different agonists helps to further define the pharmacological profile of both the agonists and the antagonist.
Compound Description: rac-BHFF is a GABAB receptor-positive allosteric modulator, meaning it enhances the effects of GABA binding to the GABAB receptor [, ].
Relevance: While 3-Aminopropyl(diethoxymethyl)phosphinic acid acts as a GABAB receptor antagonist, rac-BHFF represents a different approach to modulating GABAB receptor function by enhancing the effects of the endogenous ligand, GABA [, ]. This difference highlights the potential for developing drugs with distinct mechanisms of action at the GABAB receptor.
Compound Description: CGP7930 is another GABAB receptor-positive allosteric modulator, similar in action to rac-BHFF [, ]. It enhances the effects of GABA at GABAB receptors.
Relevance: Like rac-BHFF, CGP7930 offers a contrasting approach to modulating GABAB receptor activity compared to the direct antagonism of 3-Aminopropyl(diethoxymethyl)phosphinic acid [, ]. These different pharmacological profiles underscore the potential for developing drugs with diverse mechanisms of action targeting the GABAB receptor.
Source and Classification
CGP 35348 was developed by Ciba-Geigy (now part of Novartis) and is classified as a pharmacological agent within the category of GABAB receptor antagonists. Its primary use is in research settings to study the physiological and pharmacological roles of GABAB receptors in various neurological conditions.
Synthesis Analysis
The synthesis of CGP 35348 involves several key steps, typically starting from readily available chemical precursors. The general synthetic route includes:
Formation of the Phosphinic Acid: The synthesis begins with the reaction of diethyl phosphite with an appropriate amine to form a phosphinic acid derivative.
Alkylation: This intermediate is then subjected to alkylation with an appropriate alkyl halide to introduce the 3-aminopropyl group.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain CGP 35348 in high purity.
Technical parameters such as temperature, reaction time, and solvent choice can significantly impact yield and purity, necessitating careful optimization during synthesis.
Molecular Structure Analysis
CGP 35348 has a molecular formula of C₉H₁₉N₂O₄P and a molecular weight of approximately 238.24 g/mol. The structure features:
Phosphinic Acid Group: This functional group contributes to the compound's reactivity and biological activity.
Aminopropyl Chain: The presence of the amino group enhances interaction with the GABAB receptor.
Diethoxymethyl Groups: These groups are critical for the compound's lipophilicity, aiding its ability to cross the blood-brain barrier.
The three-dimensional conformation of CGP 35348 allows it to effectively bind to the GABAB receptor, blocking its activation by endogenous ligands like gamma-aminobutyric acid.
Chemical Reactions Analysis
CGP 35348 primarily participates in competitive antagonism at GABAB receptors. The compound has been shown to inhibit various physiological responses mediated by these receptors:
Inhibition of Baclofen Effects: Baclofen, a GABAB receptor agonist, induces membrane hyperpolarization; CGP 35348 effectively blocks this effect in neuronal preparations.
Impact on Spike-Wave Discharges: In models of absence epilepsy, CGP 35348 significantly reduces spike-wave discharges, indicating its potential therapeutic application.
The antagonist properties are characterized by an IC50 value of approximately 34 µM, indicating its potency in inhibiting GABAB receptor-mediated signaling pathways.
Mechanism of Action
The mechanism of action for CGP 35348 involves its binding to the GABAB receptor, preventing the receptor from activating downstream signaling pathways that typically lead to neuronal inhibition. By blocking this receptor:
Reduction in Potassium Channel Activation: This leads to decreased hyperpolarization and increased neuronal excitability.
Influence on Neurotransmitter Release: Antagonism can affect the release of other neurotransmitters such as dopamine, which has implications for mood regulation and seizure activity.
Studies have shown that administration of CGP 35348 can reverse behavioral effects induced by GABAB agonists, further confirming its role as a selective antagonist.
Physical and Chemical Properties Analysis
CGP 35348 exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and organic solvents like ethanol, which facilitates its use in biological assays.
Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture for long-term storage.
Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for similar compounds.
These properties make CGP 35348 suitable for both in vitro and in vivo studies.
Applications
CGP 35348 has several significant applications in scientific research:
Neuroscience Research: It serves as a critical tool for studying the role of GABAB receptors in various neurological disorders, including epilepsy and anxiety.
Pharmacological Studies: Researchers utilize CGP 35348 to explore potential therapeutic avenues for conditions where GABAergic signaling is disrupted.
Behavioral Studies: Its effects on locomotor activity and pain perception have been investigated, providing insights into its broader impacts on behavior.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BPTU is an allosteric antagonist of the purinergic P2Y1 receptor (Ki = 6 nM for the human receptor). BPTU is selective for P2Y1 over P2Y2, P2Y6, P2Y11, P2Y12, and P2Y14 receptors (Kis = ≥3,500 nM). It inhibits platelet aggregation in human platelet-rich plasma (hPRP; IC50 = 2.1 µM). BPTU reduces thrombus weight by 68% in a rat model of iron chloride-induced arterial thrombosis and prolongs provoked cuticle and mesenteric bleeding time in rats when administered intravenously as a 10 mg/kg bolus dose followed by a 10 mg/kg per hour infusion. It also inhibits contractions induced by electrical field stimulation in isolated muscle strips from rat and mouse colon (EC50s = 0.5 and 0.1 µM, respectively) and antrum (EC50s = 9 and 0.3 µM, respectively). BPTU is a P2Y1 antagonist. It has been shown to provide antithrombotic efficacy and reduce bleeding liability.
CESTRIN is a probe for cellulose synthase trafficking. It acts by inhibiting cellulose deposition and interferes with the trafficking of cellulose synthase complexes and their associated proteins KORRIGAN1 and POM2/CSI1.
Cetaben is a unique, PPARalpha-independent peroxisome proliferator with hypolipidemic activity. Cetaben decreases serum cholesterol levels by inhibiting cholesterol biosynthesis.
Cethromycin is a 3-keto (ketolide) derivative of erythromycin A with an 11,12-carbamate group and an O-6-linked aromatic ring system. Cethromycin represents a joint development effort by Abbott Laboratories, Taisho Pharmaceuticals, and Advanced Life Sciences, intended to be marketed under the trade name Restanza for the treatment of community-acquired pneumonia. However, after completing phase III clinical trials, it was deemed safe but not sufficiently efficacious by the FDA. Since this time, cethromycin has received FDA orphan drug designations for the prophylactic treatment of anthrax inhalation, plague due to Yersinia pestis, and tularemia due to Francisella tularensis. It has also been investigated, by itself or together with [zoliflodacin], for the treatment of gonorrhea, and was recently suggested as a possible treatment for liver-stage Plasmodium sporozoite infection.
Cetirizine hydrochloride is a diarylmethane. Cetirizine Hydrochloride is a synthetic phenylmethyl-piperazinyl derivative, antihistaminic Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI04) A potent second-generation histamine H1 antagonist that is effective in the treatment of allergic rhinitis, chronic urticaria, and pollen-induced asthma. Unlike many traditional antihistamines, it does not cause drowsiness or anticholinergic side effects. See also: Cetirizine (has active moiety) ... View More ...